Trienomycin C
Description
Trienomycin C is a member of the ansamycin family of natural products, characterized by a macrocyclic lactam structure bridged by a polyketide-derived ansa chain . It was first isolated from Streptomyces species and exhibits potent cytocidal activity, particularly against cancer cells. Structurally, it shares a benzene-C17 ansamycin scaffold with three conjugated double bonds (C4, C6, and C8 positions) in the ansa bridge, distinguishing it from other ansamycins like geldanamycin or rifamycin .
Key Properties of this compound
- Molecular Formula: C₃₆H₅₀N₂O₇ (molecular weight: 622.36) .
- Biological Activity: IC₅₀ of 0.1 µg/mL against HeLa S3 cells . Limited antimicrobial activity but selective cytotoxicity toward cancer cells .
- Solubility: Soluble in polar organic solvents (methanol, ethanol, chloroform) but insoluble in water .
Properties
CAS No. |
100662-00-8 |
|---|---|
Molecular Formula |
C34H48N2O7 |
Molecular Weight |
596.8 g/mol |
IUPAC Name |
[(6E,8E,10Z,16E)-15,22-dihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] 2-(2-methylbutanoylamino)propanoate |
InChI |
InChI=1S/C34H48N2O7/c1-7-22(2)33(40)35-25(5)34(41)43-30-17-12-10-8-9-11-16-29(42-6)21-31(38)36-27-18-26(19-28(37)20-27)15-13-14-23(3)32(39)24(30)4/h8-12,14,16,18-20,22,24-25,29-30,32,37,39H,7,13,15,17,21H2,1-6H3,(H,35,40)(H,36,38)/b9-8+,12-10-,16-11+,23-14+ |
InChI Key |
UCWPFJPJRPFKOD-MXPCREJFSA-N |
SMILES |
CCC(C)C(=O)NC(C)C(=O)OC1CC=CC=CC=CC(CC(=O)NC2=CC(=CC(=C2)CCC=C(C(C1C)O)C)O)OC |
Isomeric SMILES |
CCC(C)C(=O)NC(C)C(=O)OC1C/C=C\C=C\C=C\C(CC(=O)NC2=CC(=CC(=C2)CC/C=C(/C(C1C)O)\C)O)OC |
Canonical SMILES |
CCC(C)C(=O)NC(C)C(=O)OC1CC=CC=CC=CC(CC(=O)NC2=CC(=CC(=C2)CCC=C(C(C1C)O)C)O)OC |
Other CAS No. |
100662-01-9 |
Synonyms |
trienomycin C |
Origin of Product |
United States |
Comparison with Similar Compounds
Trienomycin A
- Structure: Contains additional hydroxyl (13-OH) and methyl (12-CH₃) groups compared to Trienomycin C .
- Activity: IC₅₀: 0.005 µg/mL (HeLa S3 cells), making it 20-fold more potent than this compound . Anticancer activity linked to STAT3 pathway inhibition .
- Synthesis : Requires 31 linear steps, limiting accessibility for SAR studies .
Trienomycin B
- Structure : Differs in oxidation states of the ansa chain .
- Activity: IC₅₀: 0.2 µg/mL (HeLa S3 cells), the least potent in the trienomycin series .
Table 1: Cytotoxicity of Trienomycins
| Compound | IC₅₀ (µg/mL, HeLa S3) | Key Structural Features |
|---|---|---|
| Trienomycin A | 0.005 | 13-OH, 12-CH₃, 3-OCH₃ |
| Trienomycin B | 0.2 | Reduced oxygenation in ansa chain |
| This compound | 0.1 | Simplified oxygenation pattern |
Monoenomycin
- Design: Simplified Trienomycin A analogue with trans-olefins at C8 and C14 to mimic the native conformation .
- Activity: Similarity Score: 0.7815 (vs. Trienomycin A) using Surflex Ligand Similarity . Antiproliferative Activity: IC₅₀ of 0.03 µM (MCF-7 cells), comparable to Trienomycin A .
- Advantage : Synthesized in <15 steps , enabling scalable SAR exploration .
C20-Modified Derivatives
Table 2: Bioactivity of Key Analogues
| Compound | Target Cell Line | IC₅₀/EC₅₀ | Structural Modification |
|---|---|---|---|
| Monoenomycin | MCF-7 | 0.03 µM | Trans-olefins at C8/C14 |
| C20-Triazole Dimer | MCF-7 | 0.008 µM | C20 hydroxyl replaced with triazole |
| BMY 25067 | P388/R-84 | 0.01 µM | Mitomycin C derivative |
Comparison with Other Ansamycins
Cytotrienin A
- Structure: Benzene-C17 ansamycin with a triene system similar to trienomycins .
- Activity: Targets protein folding via Hsp90 inhibition, unlike trienomycins’ STAT3 pathway .
Mycotrienin II (Ansatrienin B)
Key Mechanistic Differences :
- Trienomycins rely on spatial orientation of the NCxDA side chain and phenol projection for activity, as shown by molecular modeling .
- Cytotrienin A and mycotrienin II depend on quinone-mediated redox cycling for cytotoxicity .
Q & A
Q. How can structure-activity relationship (SAR) studies improve this compound derivatives’ efficacy?
- Methodological Answer : Synthesize analogs via modular modifications (e.g., acyl side chains, epoxide groups). Test against resistant strains to identify pharmacophores. Apply multivariate analysis (e.g., PCA) to correlate structural features with bioactivity. Validate top candidates in in vivo efficacy models .
Guidance for Data Integrity and Reproducibility
- Data Contradiction Analysis : Cross-validate conflicting results by repeating experiments with blinded samples. Use meta-analysis tools (e.g., RevMan) to quantify heterogeneity across studies .
- Replication Protocols : Document detailed step-by-step methodologies, including batch numbers of reagents and equipment calibration records. Share raw datasets and analysis scripts via repositories like Zenodo .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
